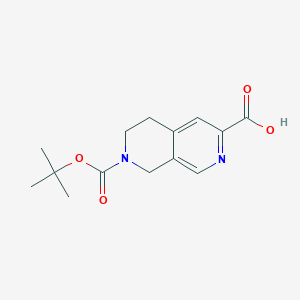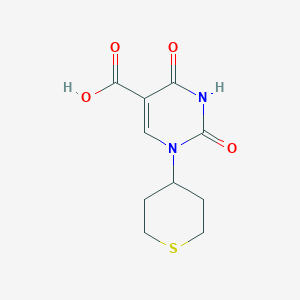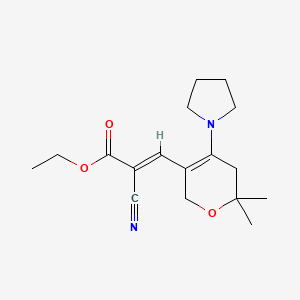
(E)-2-Cyano-3-(6,6-dimethyl-4-pyrrolidin-1-yl-5,6-dihydro-2H-pyran-3-yl)-acrylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate is a complex organic compound characterized by its unique structure, which includes a cyano group, a pyrrolidine ring, and a dihydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for ester group substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparación Con Compuestos Similares
Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate can be compared with other similar compounds, such as:
Ethyl cyanoacetate: A simpler compound with a cyano group and an ester group, used as a precursor in the synthesis of more complex molecules.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, known for their biological activity and use in medicinal chemistry.
Dihydropyran derivatives: Compounds with the dihydropyran ring, used in the synthesis of various bioactive molecules.
The uniqueness of Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate lies in its combination of these structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H24N2O3 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
ethyl (E)-2-cyano-3-(6,6-dimethyl-4-pyrrolidin-1-yl-2,5-dihydropyran-3-yl)prop-2-enoate |
InChI |
InChI=1S/C17H24N2O3/c1-4-21-16(20)13(11-18)9-14-12-22-17(2,3)10-15(14)19-7-5-6-8-19/h9H,4-8,10,12H2,1-3H3/b13-9+ |
Clave InChI |
GQRDSCLQQVQUKA-UKTHLTGXSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C1=C(CC(OC1)(C)C)N2CCCC2)/C#N |
SMILES canónico |
CCOC(=O)C(=CC1=C(CC(OC1)(C)C)N2CCCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-tert-butyl (3aR,7aR)-7a-(trifluoromethyl)octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B14884831.png)
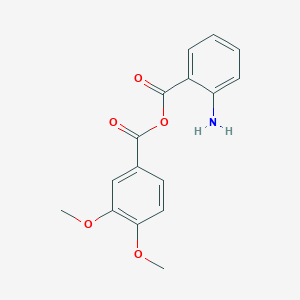
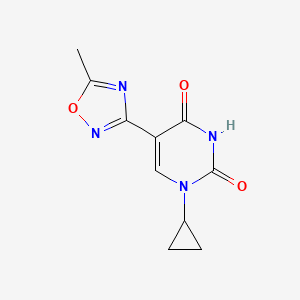
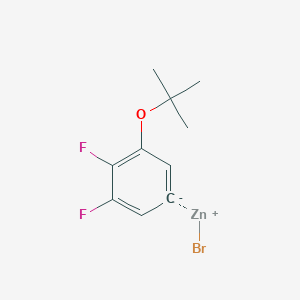
![tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate](/img/structure/B14884873.png)
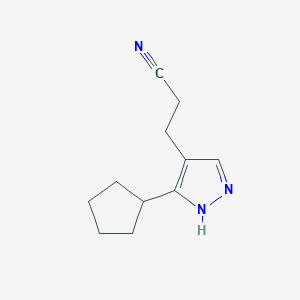
![methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate](/img/structure/B14884881.png)
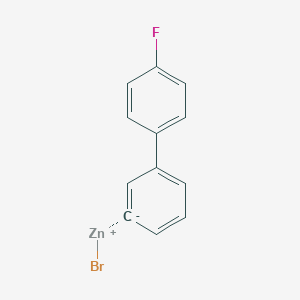

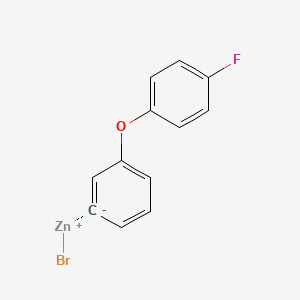
![9-(3,4-Dimethylphenyl)-3-((3-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14884921.png)

